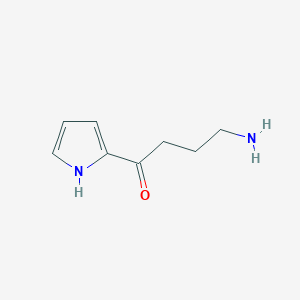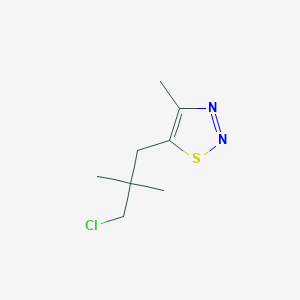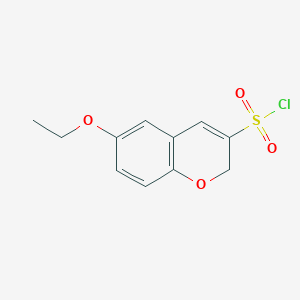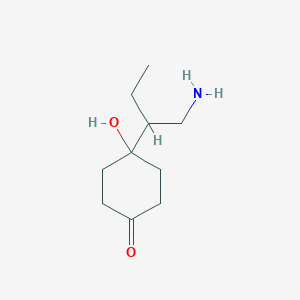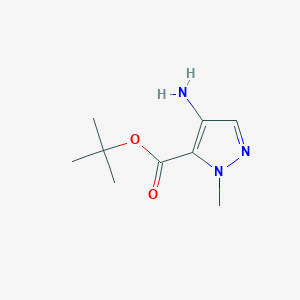![molecular formula C12H17NO2 B13170687 Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains a methyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate typically involves the reaction of 3-methylbenzylamine with methyl acrylate. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 3-{[(phenyl)methyl]amino}propanoate
- Methyl 3-{[(4-methylphenyl)methyl]amino}propanoate
- Methyl 3-{[(2-methylphenyl)methyl]amino}propanoate
Uniqueness
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
methyl 3-[(3-methylphenyl)methylamino]propanoate |
InChI |
InChI=1S/C12H17NO2/c1-10-4-3-5-11(8-10)9-13-7-6-12(14)15-2/h3-5,8,13H,6-7,9H2,1-2H3 |
InChI 键 |
AUAJYZGIRGATDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CNCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


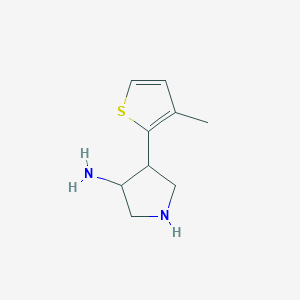
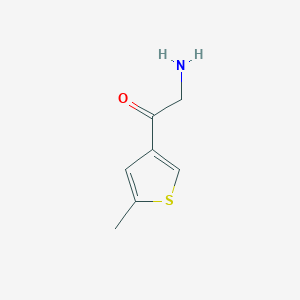
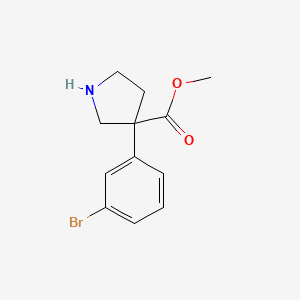
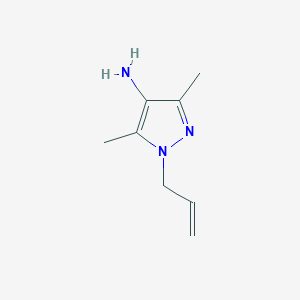
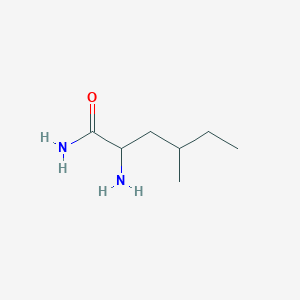
![1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13170617.png)

